molecular formula C4H7NO B016508 (S)-(-)-2-Methoxypropionitrile CAS No. 64531-49-3

(S)-(-)-2-Methoxypropionitrile

Cat. No.: B016508
CAS No.: 64531-49-3
M. Wt: 85.1 g/mol
InChI Key: SFPQDYSOPQHZAQ-BYPYZUCNSA-N
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Description

(2S)-2-methoxypropanenitrile is an organic compound with the molecular formula C4H7NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

(2S)-2-methoxypropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: (2S)-2-methoxypropanenitrile is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methoxypropanenitrile typically involves the reaction of (S)-2-chloropropanenitrile with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chloride ion from the (S)-2-chloropropanenitrile, resulting in the formation of (2S)-2-methoxypropanenitrile.

Industrial Production Methods

Industrial production of (2S)-2-methoxypropanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methoxypropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of (2S)-2-methoxypropanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved in these reactions can include nucleophilic substitution, oxidation, and reduction processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methoxypropanenitrile: The enantiomer of (2S)-2-methoxypropanenitrile, which has a different three-dimensional arrangement.

    2-methoxyacetonitrile: A structurally similar compound with a different substitution pattern.

    2-methoxypropionitrile: Another related compound with a different functional group arrangement.

Uniqueness

(2S)-2-methoxypropanenitrile is unique due to its specific chiral configuration, which can result in different reactivity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-methoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQDYSOPQHZAQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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